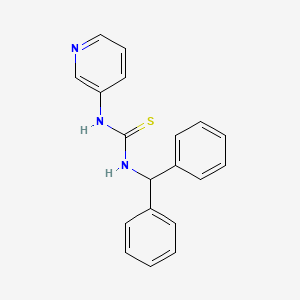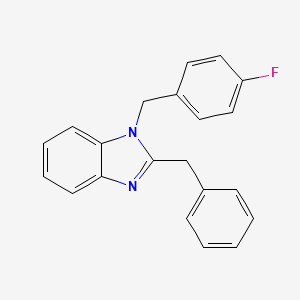![molecular formula C15H20N2O B5598673 3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)
3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol, also known as Brilliant Green, is a synthetic dye that has been widely used in various fields, including microbiology and histology. It was first synthesized in 1879 by August Wilhelm von Hofmann and has since been used as a staining agent for biological specimens. The purpose of
科学的研究の応用
Synthesis and Antiproliferative Activity
A study described the synthesis of new quinolinone derivatives through cyclization, including those related to the structure of 3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol. These compounds exhibited phototoxic and cytotoxic activities against leukemia and adenocarcinoma cell lines, highlighting their potential in developing anticancer drugs (Chimichi et al., 2006).
Cytotoxic Activity of Carboxamide Derivatives
Another research effort focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, starting from a related compound. These derivatives showed potent growth inhibitory properties against several cancer cell lines, including murine leukemia and human Jurkat leukemia, underlining the compound's significance in medicinal chemistry (Deady et al., 2003).
Antibacterial Applications
The synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone demonstrated moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This research points towards the utility of such compounds in developing new antibacterial agents (Asghari et al., 2014).
Heterocyclylquinolinones Synthesis
Research into the reactivity of similar quinolinone compounds led to the convenient synthesis of various heterocyclylquinolinones, exploring their potential in diverse chemical applications and further expanding the chemical utility of the base structure (Abdel-Megid et al., 2007).
Antioxidant Screening
An efficient new route for synthesizing 3-heterocyclylquinolinones showcased the antioxidant screening of the newly synthesized compounds. This research indicates the compound's relevance in studying oxidative stress and potential antioxidant therapies (Hassan et al., 2017).
特性
IUPAC Name |
3-[(dimethylamino)methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-9-6-7-12-14(10(9)2)16-11(3)13(15(12)18)8-17(4)5/h6-7H,8H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKNMNXYNRSWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5598601.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
![4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5598609.png)
![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5598624.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)
![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)
![3-{2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5598647.png)

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598655.png)
![2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5598659.png)
![({5-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5598684.png)

